molecular formula C7H12O8S2 B3056847 Dimethyl 2,2'-(methylenedisulfonyl)diacetate CAS No. 74705-20-7

Dimethyl 2,2'-(methylenedisulfonyl)diacetate

Cat. No.: B3056847
CAS No.: 74705-20-7
M. Wt: 288.3 g/mol
InChI Key: ILDRESNKPLFXAU-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(methylenedisulfonyl)diacetate is a sulfonyl-bridged diacetate ester characterized by a central methylene group flanked by two sulfonyl moieties, each linked to acetate ester groups. Sulfonyl groups are known to enhance chemical stability and reactivity, which may influence its utility in cross-coupling reactions or as a sulfonating agent.

Properties

IUPAC Name

methyl 2-[(2-methoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O8S2/c1-14-6(8)3-16(10,11)5-17(12,13)4-7(9)15-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDRESNKPLFXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317660
Record name Dimethyl 2,2'-(methylenedisulfonyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74705-20-7
Record name NSC319678
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl 2,2'-(methylenedisulfonyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dimethyl 2,2'-(methylenedisulfonyl)diacetate (DMSDA) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

DMSDA features a methylenedisulfonyl group flanked by two acetate moieties. Its structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research Findings:

  • DMSDA has shown promising antimicrobial activity against various pathogens. In a study focusing on the antimicrobial properties of similar sulfonyl compounds, derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds similar to DMSDA demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 18 to 31 μM against tested strains like E. coli and S. aureus .

Table 1: Antimicrobial Activity of DMSDA-related Compounds

CompoundMIC (μM)Target Organisms
This compound20-30E. coli, S. aureus, C. albicans
Related Sulfonyl Compound18-31Various Gram-positive/negative bacteria

Anticancer Activity

Case Studies:

  • DMSDA has been evaluated for its cytotoxic effects on cancer cell lines. A study indicated that similar compounds targeting NEK kinases demonstrated significant growth inhibition in breast cancer cells (MCF-7), with growth inhibitory values (GI50) suggesting strong potential for therapeutic applications .

Table 2: Cytotoxicity of DMSDA

Cell LineGI50 (µM)Reference
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

Antioxidant Activity

Mechanism of Action:

  • The antioxidant activity of DMSDA is attributed to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. The compound's structure allows it to interact with reactive oxygen species effectively.

Research Findings:

  • In vitro assays measuring the radical scavenging ability indicated that DMSDA could inhibit oxidation processes significantly, suggesting its potential as an antioxidant agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares dimethyl 2,2'-(methylenedisulfonyl)diacetate with three structurally related compounds from the provided evidence, focusing on molecular properties, functional groups, and applications.

Structural and Functional Group Analysis

Table 1: Comparative Structural Features
Compound Name Key Functional Groups Molecular Formula (if available) Molecular Weight (g/mol)
This compound (hypothetical) Methylenedisulfonyl, acetate esters C7H10O8S2 (estimated) ~298.28 (calculated)
TAJ4 Methylenebis(benzo-triazolylphenylene), acetate esters Complex (not provided) Not reported
2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate Phenyleneoxy, methyl ethylidene, acetate esters C23H28O6 400.47
Dimethyl 2,2'-(3,3'-((4-nitrophenyl)methylene)bis(2-oxo-2H-chromene-4,3-diyl))bis(oxy)diacetate Nitrophenyl, coumarin, acetate esters Not reported Not reported

Key Observations :

  • Sulfonyl vs. Aromatic Bridges: The target compound’s methylenedisulfonyl bridge contrasts with TAJ4’s methylenebis(benzo-triazolylphenylene) and ’s methyl ethylidene-phenyleneoxy bridges.
  • Applications :
    • TAJ4 : Exhibits biological activity as a NEK-family protein antagonist, suggesting utility in cancer therapy .
    • Compound : Lacks reported bioactivity but may serve as a polymer precursor due to its bulky phenyleneoxy groups .
    • Compound : Functions as a fluorescent coumarin derivative precursor, highlighting the role of nitro and coumarin groups in optical applications .

Key Differences :

  • The target compound’s sulfonyl groups may confer higher thermal and oxidative stability compared to TAJ4’s triazole-based structure or ’s ether linkages.
  • ’s nitro-coumarin system enables fluorescence, a property absent in sulfonyl or triazole analogs .

Q & A

Q. What are the standard synthetic routes for Dimethyl 2,2'-(methylenedisulfonyl)diacetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution. For example, refluxing 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxycoumarin) with methyl bromoacetate in acetone using anhydrous K₂CO₃ as a base yields the product . Optimization involves adjusting molar ratios (e.g., 1:2.5 molar ratio of substrate to methyl bromoacetate), reaction time (≥24 hours), and solvent polarity. Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic and analytical techniques are critical for validating the structure of this compound?

  • Elemental analysis : Compare calculated vs. experimental C/H/N percentages (e.g., Calc. C 65.65%, Found C 65.27%) to confirm purity .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify methyl ester peaks (δ ~3.8 ppm for OCH₃) and sulfonyl/methylene groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can impurities from incomplete esterification or side reactions be identified and resolved?

Impurities like unreacted hydroxy precursors or bromoacetate byproducts are detectable via HPLC with a C18 column (acetonitrile/water gradient). Purification involves recrystallization (e.g., acetone/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of derivatives of this compound?

A 2³ factorial design can systematically test variables:

  • Factors : Temperature (60°C vs. 80°C), catalyst loading (0.1 vs. 0.2 eq.), solvent (acetone vs. DMF).
  • Response : Yield (%) and purity (HPLC area %). Statistical analysis (ANOVA) identifies significant factors and interactions, reducing experimental runs while maximizing efficiency .

Q. What computational methods are suitable for predicting the reactivity of the methylenedisulfonyl moiety in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during sulfonyl group reactions. Electrostatic potential maps highlight nucleophilic attack sites, while Fukui indices predict regioselectivity . Compare computational results with experimental kinetic data (e.g., SN2 reaction rates with amines) .

Q. How can contradictions in elemental analysis data (e.g., C/H/N deviations) be resolved?

Minor discrepancies (e.g., ΔC ~0.3%) may arise from hygroscopicity or residual solvents. Dry samples under vacuum (40°C, 24 hr) and repeat analysis. For persistent issues, use alternative techniques like combustion analysis coupled with ion chromatography for sulfur/oxygen quantification .

Q. What strategies are effective in studying the impact of substituents on the compound’s fluorescence or antioxidant properties?

  • Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring to enhance fluorescence quantum yield (compare with rhodamine B as a reference) .
  • Bioactivity assays : DPPH radical scavenging assays evaluate antioxidant activity. Correlate results with Hammett constants (σ) of substituents to establish structure-activity relationships .

Methodological Considerations

Q. What experimental frameworks support rigorous analysis of this compound’s stability under varying pH and temperature?

Design accelerated degradation studies:

  • Conditions : pH 2–12 (HCl/NaOH buffers), 40–80°C, 48 hours.
  • Analysis : Monitor decomposition via UV-Vis (λmax shifts) and LC-MS to identify degradation products (e.g., hydrolysis of ester groups). Kinetics follow Arrhenius equations to predict shelf life .

Q. How can crystallographic data (if available) be interpreted using software like SHELX?

For single-crystal X-ray

  • Structure solution : Use SHELXD for phase problem resolution.
  • Refinement : SHELXL refines positional/thermal parameters. Validate with R-factor convergence (<5%) and CheckCIF for steric clashes .

Q. What methodologies enable the synthesis of bis-derivatives (e.g., thiazolidinones) from this compound?

React the diacetate with hydrazine hydrate to form hydrazide intermediates, followed by cyclization with CS₂ or thioureas to yield bis-thiazolidinones. Characterize via IR (C=O/C=S stretches) and ¹⁵N NMR for hydrazide linkage confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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